molecular formula C7H7ClO2 B3358697 Chloromethyl 5-methyl-2-furyl ketone CAS No. 81805-55-2

Chloromethyl 5-methyl-2-furyl ketone

Cat. No. B3358697
CAS RN: 81805-55-2
M. Wt: 158.58 g/mol
InChI Key: YEHJEWOPQMOFSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Chloromethyl 5-methyl-2-furyl ketone has been studied in the context of acetylation of 5-aryltetrazoles, 5- (5-methyl-2-furyl)tetrazole, and 5- (1,5-dimethyl-2-pyrrolyl)tetrazole with chloroacetyl chloride .


Molecular Structure Analysis

The molecular formula of Chloromethyl 5-methyl-2-furyl ketone is C7H7ClO2 . It has a molecular weight of 158.582 . The stereochemistry of this compound is achiral .


Chemical Reactions Analysis

The chemical reactions involving Chloromethyl 5-methyl-2-furyl ketone have been studied in the context of acetylation of 5-aryltetrazoles, 5- (5-methyl-2-furyl)tetrazole, and 5- (1,5-dimethyl-2-pyrrolyl)tetrazole with chloroacetyl chloride .

Scientific Research Applications

Biomass Conversion

Chloromethyl 5-methyl-2-furyl ketone, as a furfural derivative, plays a significant role in the conversion of biomass to fuels, chemicals, and materials . The expertise of synthetic organic chemistry has been instrumental in this process, with particular emphasis on using eco-friendly reagents and reaction conditions .

Production of Furfuryl Alcohol

Furfuryl alcohol is an important product produced from catalytic hydrogenation of furfural . As a derivative of furfural, Chloromethyl 5-methyl-2-furyl ketone may also be involved in similar processes.

Production of Furan and Tetrahydrofuran

Commercial production of furan and tetrahydrofuran (THF) is via catalytic decarbonylation and successive hydrogenation of furfural . Chloromethyl 5-methyl-2-furyl ketone, being a furfural derivative, could potentially be used in similar processes.

Halogenation and Nitration

Furfural undergoes halogenation and nitration to form 5-Chloro-2-furfuraldehyde and 5-nitrofurfural . Given its structural similarity to furfural, Chloromethyl 5-methyl-2-furyl ketone could potentially undergo similar reactions.

5. Synthesis of Biofuels and Renewable Chemicals Biomass-derived furfural and its derivatives, including Chloromethyl 5-methyl-2-furyl ketone, have been used in the synthesis of various biofuels and renewable chemicals . These processes involve chemical modifications of the reactive sites present in these compounds .

Organic Synthesis

Furfuryl aryl (alkyl) ketones, which include Chloromethyl 5-methyl-2-furyl ketone, have been used in the synthesis of novel, related systems . These applications can be founded either on transformations with participation of the carbonyl group, or on the ability of the furan ring to undergo recyclizations .

Safety and Hazards

According to the safety data sheet, Chloromethyl 5-methyl-2-furyl ketone is classified as a combustible liquid. It is fatal if swallowed or inhaled, toxic in contact with skin, and causes serious eye irritation . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, not breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and wearing respiratory protection .

properties

IUPAC Name

2-chloro-1-(5-methylfuran-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-5-2-3-7(10-5)6(9)4-8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHJEWOPQMOFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304938
Record name 2-Chloro-1-(5-methylfuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyl 5-methyl-2-furyl ketone

CAS RN

81805-55-2
Record name Chloromethyl 5-methyl-2-furyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081805552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC168430
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168430
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-1-(5-methylfuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloromethyl 5-methyl-2-furyl ketone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVT34KJ3KH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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